2-(2',3',4'-Trihydroxybutyl)quinoxaline 2-(2',3',4'-Trihydroxybutyl)quinoxaline
Brand Name: Vulcanchem
CAS No.: 42015-38-3
VCID: VC0016654
InChI: InChI=1S/C12H14N2O3/c15-7-12(17)11(16)5-8-6-13-9-3-1-2-4-10(9)14-8/h1-4,6,11-12,15-17H,5,7H2
SMILES: C1=CC=C2C(=C1)N=CC(=N2)CC(C(CO)O)O
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol

2-(2',3',4'-Trihydroxybutyl)quinoxaline

CAS No.: 42015-38-3

VCID: VC0016654

Molecular Formula: C12H14N2O3

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

2-(2',3',4'-Trihydroxybutyl)quinoxaline - 42015-38-3

Description

2-(2',3',4'-Trihydroxybutyl)quinoxaline, also known as G-1, is a food metabolite formed from barley lichenan . The approximate molar ratios of the 1,4- to 1,3-linkage in lichenan is estimated to be 2.2 . It is also produced from scleroglucan, reflecting 1,3- and branched 1,6-linkages in the glucan .

Quinoxaline derivatives, in general, exhibit a range of biological properties, including antimicrobial, antitumoral, and anti-inflammatory effects . For instance, polysubstituted quinoxalines have demonstrated antiviral, anticancer, and antileishmanial activities . Specific quinoxaline derivatives have shown stronger inhibitory effects on the Epstein-Barr virus (EBV) compared to oleanolic acid . Structure-activity relationship studies have indicated that disubstitution with alkyl groups on both the nitrogen of hydrazine and quinoxaline is crucial for antiviral activity .

Another similar chemical compound is quinoxaline 1,4-di-N-oxides (QdNOs), which also possess diverse biological properties . Research has identified molecular structural features required for effective antimycobacterial activity of quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives . These derivatives have shown promise in targeting Mycobacterium DNA gyrase B subunit .

CAS No. 42015-38-3
Product Name 2-(2',3',4'-Trihydroxybutyl)quinoxaline
Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
IUPAC Name 4-quinoxalin-2-ylbutane-1,2,3-triol
Standard InChI InChI=1S/C12H14N2O3/c15-7-12(17)11(16)5-8-6-13-9-3-1-2-4-10(9)14-8/h1-4,6,11-12,15-17H,5,7H2
Standard InChIKey KFKHJQAEESRVHL-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=CC(=N2)CC(C(CO)O)O
Canonical SMILES C1=CC=C2C(=C1)N=CC(=N2)CC(C(CO)O)O
Synonyms 4-(2-quinoxalinyl)-1,2,3-Butanetriol
PubChem Compound 14298609
Last Modified Sep 14 2023

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